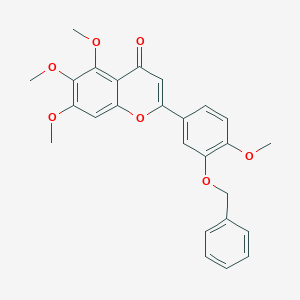

3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone

Description

Context of Flavonoids and Flavones as Secondary Plant Metabolites

Flavonoids are a large and diverse class of polyphenolic compounds produced by plants as secondary metabolites. wikipedia.orgnih.gov Unlike primary metabolites, which are directly involved in the essential processes of growth, development, and reproduction, secondary metabolites are not vital for the plant's immediate survival but play crucial roles in its interaction with the environment. ijfmr.com These compounds are responsible for a wide array of functions, including providing the vibrant yellow, red, and blue pigments in flowers and fruits to attract pollinators, protecting the plant from UV radiation, and defending against pathogens and herbivores. nih.govmdpi.com Flavonoids can also act as signaling molecules, physiological regulators, and cell cycle inhibitors within the plant. wikipedia.orgmdpi.com

Synthesized through the phenylpropanoid pathway, flavonoids share a common 15-carbon (C6-C3-C6) skeleton, which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). wikipedia.orgmdpi.com They are found in various parts of plants, including leaves, fruits, seeds, and flowers, often in their glycosylated forms. nih.govnih.gov

Classification of Flavonoids and the Specificity of Flavones

The vast family of over 6,000 flavonoids is categorized into several major subgroups based on the chemical structure of the heterocyclic C-ring, including its degree of oxidation and the position where the B-ring attaches. nih.govencyclopedia.pub The main dietary subclasses include flavones, flavonols, flavanones, flavan-3-ols, isoflavones, and anthocyanidins. oregonstate.edu

Flavones are characterized by the backbone of 2-phenylchromen-4-one and a double bond between the C2 and C3 positions of the C-ring. biolmolchem.com They are one of the largest classes of flavonoids and are commonly found in herbs like parsley and chamomile, as well as in red peppers and celery. nih.gov Apigenin and luteolin (B72000) are two of the most common naturally occurring flavones. nih.gov The structural variations within the flavone (B191248) subclass, and across all flavonoids, are determined by the pattern of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and other substituent groups on the A and B rings. biolmolchem.com

Table 1: Major Subclasses of Flavonoids

| Subclass | Core Structure | Key Structural Features | Common Examples |

|---|---|---|---|

| Flavones | 2-phenylchromen-4-one | Double bond between C2-C3 | Apigenin, Luteolin |

| Flavonols | 3-hydroxy-2-phenylchromen-4-one | Hydroxyl group at C3 | Quercetin, Kaempferol encyclopedia.pub |

| Flavanones | 2,3-dihydro-2-phenylchromen-4-one | Saturated C2-C3 bond | Naringenin, Hesperitin encyclopedia.pub |

| Flavan-3-ols | 2-phenyl-3,4-dihydro-2H-chromen-3-ol | No carbonyl group at C4; hydroxyl at C3 | Catechin, Epicatechin nih.gov |

| Isoflavones | 3-phenylchromen-4-one | B-ring attached at C3 instead of C2 | Genistein, Daidzein wikipedia.org |

| Anthocyanidins | Flavylium ion skeleton | Positively charged oxygen in C-ring | Cyanidin, Pelargonidin |

This table provides a simplified overview of major flavonoid subclasses.

Significance of Synthetic Flavone Derivatives in Chemical Biology

While natural flavonoids provide a rich source of diverse chemical structures, the synthesis of novel derivatives is a critical area of research in chemical biology and medicinal chemistry. nu.edu.om Synthetic modification allows researchers to systematically alter the flavonoid scaffold to explore and enhance specific biological activities. mdpi.com By adding or modifying functional groups, such as the benzyloxy and methoxy groups seen in 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone, scientists can fine-tune the molecule's properties. biosynth.com

This chemical derivatization is crucial for several reasons. It enables the creation of compounds with improved biological properties, the investigation of structure-activity relationships (SAR), and the development of more potent and selective agents for various research targets. nu.edu.ommdpi.com For example, new flavone analogs and hybrid molecules are frequently synthesized and evaluated for their potential activities, such as anticancer or antimicrobial properties. mdpi.comnih.gov The most common method for synthesizing flavones involves the oxidative cyclization of precursor molecules known as o-hydroxychalcones. nih.gov

Overview of Research Trajectories for this compound

This compound is a synthetic, structurally modified flavone. biosynth.com It is not typically isolated from natural plant sources but is created in a laboratory setting for research purposes. biosynth.comcarlroth.com Its structure is notable for the presence of four methoxy groups and a benzyloxy group attached to the basic flavone skeleton.

Research involving this compound is primarily focused on its use as a tool in biochemical and pharmacological studies. biosynth.com As a specific flavone derivative, it is valuable for elucidating the structure-activity relationships of flavonoids. biosynth.com Scientists investigate how the specific arrangement of its methoxy and benzyloxy groups influences its interactions with cellular components, such as enzymes or receptors. biosynth.com Studies on related polymethoxylated flavones (PMFs) explore their permeability across cell membranes and their effects on metabolic enzymes, providing context for the potential research applications of this compound. nih.gov The study of this compound and similar synthetic flavones contributes to the broader scientific understanding of flavonoid bioactivity and their potential as lead compounds in medicinal chemistry. biosynth.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21764-08-9 | nih.govindofinechemical.com |

| Molecular Formula | C₂₆H₂₄O₇ | nih.gov |

| Molecular Weight | 448.46 g/mol | biosynth.comchemicalbook.com |

| IUPAC Name | 5,6,7-trimethoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | nih.gov |

| Melting Point | 96-98°C | indofinechemical.comchemicalbook.com |

| Appearance | Solid |

| Synonyms | 3'-Benzyloxy-4',5,6,7-tetramethoxyflavone | nih.gov |

Data compiled from various chemical databases. biosynth.comnih.govindofinechemical.comchemicalbook.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-5,6,7,4'-tetramethoxyflavone |

| 5,6,7,3',4'-pentamethoxyflavone (sinensetin) |

| 5,7,3',4'-Tetramethoxyflavone |

| Apigenin |

| Catechin |

| Cyanidin |

| Daidzein |

| Epicatechin |

| Genistein |

| Hesperitin |

| Kaempferol |

| Luteolin |

| Naringenin |

| Pelargonidin |

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRWNGHEONTZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427266 | |

| Record name | 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-08-9 | |

| Record name | 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Benzyloxy 5,6,7,4 Tetramethoxyflavone

Historical Context of Flavone (B191248) Synthesis Approaches

The synthesis of flavones, a major class of flavonoids, has a rich history dating back to the late 19th and early 20th centuries. nih.gov These early methods laid the groundwork for the more refined synthetic routes used today. Key historical approaches include:

Allan-Robinson Synthesis: Developed in 1924 by J. Allan and R. Robinson, this reaction involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt to form a flavone. wikipedia.orgbiomedres.us The mechanism proceeds through the formation of an ester, followed by a base-catalyzed cyclization and subsequent dehydration. wikipedia.orgyoutube.com This method is a cornerstone in flavone synthesis due to its versatility. biomedres.us

Auwers Synthesis: First reported by Karl von Auwers in 1908, this method synthesizes flavonols from a coumarone precursor. wikipedia.org The process begins with an acid-catalyzed aldol (B89426) condensation of a benzaldehyde (B42025) with a 3-cyclooxapentanone to yield an o-hydroxychalcone. wikipedia.orgchemeurope.com Subsequent bromination and rearrangement with potassium hydroxide (B78521) lead to the flavonol product. wikipedia.org

Baker-Venkataraman Rearrangement: This reaction, named after scientists W. Baker and K. Venkataraman, involves the transformation of a 2-acetoxyacetophenone with a base to form a 1,3-diketone. wikipedia.orgjk-sci.com This diketone intermediate then undergoes acid-catalyzed cyclization to yield the flavone or chromone (B188151) core. wikipedia.orgrsc.org This method is widely employed for the synthesis of flavones and isoflavones. jk-sci.comsemanticscholar.orgchemistry-reaction.com

These classical methods, along with others like the Kostanecki-Robinson synthesis, have been refined over the years, with modern variations often employing new catalysts and reaction conditions to improve yields and stereoselectivity. rsc.org

Targeted Synthesis of 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone

The synthesis of the specifically substituted flavone, this compound, is not extensively detailed as a primary research focus in a single publication. However, its synthesis can be reliably achieved by applying established methodologies, most notably a pathway involving the Baker-Venkataraman rearrangement. researchgate.net

Precursor Compounds and Synthetic Reaction Pathways

The construction of this compound logically begins with the synthesis of two key precursor fragments that will form the A-ring and the B-ring/C-ring components of the final flavone.

The probable synthetic route involves:

Formation of the A-ring precursor: The A-ring is highly substituted with methoxy (B1213986) groups. The likely starting material is a correspondingly substituted acetophenone, specifically 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone .

Formation of the B-ring precursor: The B-ring contains a benzyloxy and a methoxy group. This would be introduced via an appropriately substituted benzoyl chloride, namely 3-Benzyloxy-4-methoxybenzoyl chloride .

Esterification: The 2'-hydroxyacetophenone (B8834) is reacted with the 3-benzyloxy-4-methoxybenzoyl chloride in the presence of a base like pyridine (B92270) to form an ester. biomedres.usrsc.org

Baker-Venkataraman Rearrangement: The resulting ester is then treated with a base (e.g., KOH in pyridine) to induce the rearrangement, forming a 1,3-diketone intermediate. biomedres.uswikipedia.org

Cyclization and Dehydration: The diketone is subsequently cyclized under acidic conditions (e.g., using sulfuric acid in glacial acetic acid) to yield the final flavone, this compound. rsc.org

Table 1: Precursor Compounds for the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | Provides the A-ring of the flavone scaffold |

| 3-Benzyloxy-4-methoxybenzoyl chloride | Provides the B-ring and C3 of the flavone scaffold |

| Pyridine | Base catalyst for the initial esterification |

| Potassium Hydroxide (KOH) | Base for the Baker-Venkataraman rearrangement |

| Sulfuric Acid (H₂SO₄) | Acid catalyst for the final cyclization step |

| Glacial Acetic Acid | Solvent for the cyclization reaction |

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity in flavone synthesis often involves careful control of reaction conditions. Key considerations include:

Anhydrous Conditions: The initial esterification step using benzoyl chloride is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, using dry solvents and a moisture-free atmosphere (e.g., under a calcium chloride tube) is crucial. rsc.org

Base and Solvent Choice: The choice of base and solvent for the Baker-Venkataraman rearrangement can significantly impact the reaction rate and yield. jk-sci.com While pyridine is common, other bases like potassium tert-butoxide in aprotic solvents such as THF have also been used. jk-sci.com

Purification Techniques: Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crystalline solid with a defined melting point (96-98°C for the target compound). indofinechemical.com Chromatographic techniques can also be employed for more rigorous purification if necessary.

Chemical Modifications and Analog Generation from the this compound Scaffold

The structure of this compound serves as a scaffold for generating a variety of analogs through targeted chemical modifications. nih.gov The benzyloxy and methoxy groups are key handles for these transformations.

Benzyloxy Group Manipulation and Cleavage

The benzyloxy group at the 3'-position is a versatile protecting group that can be selectively cleaved to reveal a hydroxyl group. This transformation is significant as the presence of free hydroxyl groups can be important for certain biological activities.

Common methods for debenzylation include:

Catalytic Hydrogenation: This is a standard and mild method for cleaving benzyl (B1604629) ethers. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org This method is highly efficient and yields the debenzylated product and toluene (B28343) as a byproduct. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common for complex molecules that may have other acid-sensitive functional groups. organic-chemistry.org

The cleavage of the benzyloxy group on this compound would yield 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone . nih.govresearchgate.net

Methoxylation and Selective Demethylation Strategies

The four methoxy groups on the flavone core offer numerous possibilities for modification. Methoxylation (adding methoxy groups) is less common for an already polymethoxylated compound, but demethylation (removing methoxy groups) is a key strategy for creating analogs with different hydroxylation patterns.

Selective Demethylation: The selective removal of one or more methoxy groups in the presence of others is a significant challenge in flavonoid chemistry. The reactivity of a methoxy group towards demethylating agents is influenced by its position on the flavone ring.

The 5-methoxy group is often susceptible to selective demethylation due to chelation with the C4-carbonyl group. Reagents like aluminum chloride in dry ether or acetonitrile (B52724) have been used for the selective demethylation of the 5-position in flavones and flavanones. ias.ac.inacs.org

Other methoxy groups can be cleaved using stronger reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), though this often leads to the cleavage of multiple or all methoxy groups.

The methylation of hydroxyl groups on flavonoids can increase their metabolic stability and membrane permeability. researchgate.net This process is often carried out using reagents like dimethyl sulfate (B86663) or diazomethane. ias.ac.in The reverse process, demethylation, can be catalyzed by certain enzymes, such as cytochrome P450s, which can convert methoxyflavones into their corresponding hydroxyflavones. tandfonline.comtandfonline.comnih.gov

Biological Activities and Molecular Mechanisms of 3 Benzyloxy 5,6,7,4 Tetramethoxyflavone

General Mechanisms of Flavone (B191248) Bioactivity

Flavones, as a class of polyphenolic compounds, exert their biological effects through a variety of general mechanisms that involve intricate interactions at the cellular and molecular level. The mode of action for compounds like 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone is predicated on these fundamental interactions, which include influencing cellular pathways, modulating enzyme and receptor activity, and regulating the cellular oxidative state biosynth.com.

Due to their polyphenolic structure, flavones can interact with numerous cellular signaling pathways biosynth.com. Polymethoxylated flavones (PMFs), a subgroup to which this compound belongs, are known to influence various molecular mechanisms and signaling cascades. For instance, a related compound, 5,7,3',4'-tetramethoxyflavone, has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway. This demonstrates the capacity of the flavone structure to intervene in cellular processes that are critical in both normal physiology and disease states.

A key mechanism of flavone bioactivity is the modulation of enzyme function biosynth.com. Flavonoids can act as inhibitors or, less commonly, as activators of a wide range of enzymes. This modulation can affect critical cellular functions. For example, certain hydroxylated tetramethoxyflavones have been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substances. Another related compound, pedalitin, acts as an inhibitor of both tyrosinase and α-glucosidase. This enzymatic modulation is a cornerstone of the pharmacological interest in this class of compounds.

Flavones can also alter the activity of cellular receptors biosynth.com. By binding to receptors on the cell surface or within the cell, they can mimic or block the actions of endogenous ligands, thereby triggering or inhibiting downstream signaling events. This interaction can influence a multitude of physiological processes, contributing to the diverse biological effects observed for this family of compounds.

A principal mechanism underlying the bioactivity of flavones is their ability to alter the oxidative state within cells biosynth.com. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Flavones can act as antioxidants, neutralizing free radicals and reducing oxidative damage, which is a key aspect of their potential health benefits biosynth.com.

Specific Preclinical and In Vitro Biological Activities and Associated Molecular Mechanisms

Research into this compound is primarily centered on its potential antioxidative, anti-inflammatory, and anticancer properties biosynth.com. As a synthetic derivative, it serves as a valuable tool for elucidating the structure-activity relationships of flavonoids and as a potential lead compound for developing new therapeutic agents biosynth.com.

The antioxidant activity of flavones is a well-documented aspect of their biological profile. While this compound is explored for its potential antioxidative properties, specific data from preclinical and in vitro antioxidant assays for this particular compound are not extensively detailed in the available literature biosynth.com. However, the general antioxidative mechanisms of structurally similar flavonoids are well-understood and provide a framework for its potential action.

The primary antioxidative mechanism for flavonoids involves the neutralization of free radicals and reactive oxygen species that can cause cellular damage biosynth.com. This is often achieved through the donation of a hydrogen atom (H•) or an electron (e) to a radical, thereby stabilizing it. The polyphenolic structure of flavones is key to this radical-scavenging ability.

Common in vitro assays used to evaluate these properties include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of a compound to quench stable free radicals in a laboratory setting. The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC50 values for this compound are not readily found, studies on related polymethoxyflavones illustrate the potent antioxidant activity within this chemical class.

Table 1: Reported Antioxidant Activities of Structurally Related Flavonoids This table provides context on the antioxidant potential of the flavone chemical class, as specific data for this compound was not available in the reviewed sources.

| Compound Name | Assay | Result (IC50) |

| 6,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 µM nih.gov |

| 7,3´,4´-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 µM nih.gov |

| Tetrahydroamentoflavone | DPPH Radical Scavenging | 165.7 ± 22.8 µg/mL researchgate.net |

| Tetrahydroamentoflavone | ABTS Radical Scavenging | 4.4 ± 0.2 µg/mL researchgate.net |

The data presented for these related compounds suggest that the flavone backbone, with its specific hydroxylation and methoxylation patterns, is effective at scavenging cellular ROS and other free radicals. The catechol moiety (adjacent hydroxyl groups on the B-ring), for example, is known to be a significant contributor to the ROS-scavenging activity of many flavonoids nih.gov. The antioxidative properties of these compounds are critical in modulating inflammatory responses and protecting cells from oxidative damage biosynth.com.

Anti-inflammatory Pathways

While direct studies on this compound are limited, the anti-inflammatory mechanisms of structurally related polymethoxyflavones (PMFs) have been investigated, suggesting potential pathways for the subject compound. For instance, the hexamethoxyflavone, 3,5,6,7,3',4'-hexamethoxyflavone (QUE), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net

Key anti-inflammatory actions of related flavonoids include:

Inhibition of Inflammatory Mediators: QUE was found to suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net

Reduction of Pro-inflammatory Cytokines: The production of key inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) was significantly decreased. researchgate.net

Modulation of Signaling Pathways: The anti-inflammatory effects are largely mediated through the repression of major signaling pathways. These flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Specifically, they can suppress the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38, which in turn reduces the nuclear translocation of the NF-κB p65 subunit. nih.gov

These findings indicate that flavonoids sharing the tetramethoxyflavone core structure likely exert their anti-inflammatory effects by targeting fundamental inflammatory signaling cascades.

Anticancer and Cytotoxic Mechanisms

This compound is actively explored for its potential anticancer properties. biosynth.com Research on analogous tetramethoxyflavones provides insight into the possible mechanisms of its cytotoxic activity against cancer cells.

Studies on 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) in glioblastoma (GBM) cell lines (U87MG and T98G) have shown significant antineoplastic effects. researchgate.net The observed mechanisms include:

Cell Cycle Arrest: TMF treatment resulted in a G0/G1 phase cell cycle arrest, effectively halting the proliferation of cancer cells. researchgate.net

Similarly, other polymethoxyflavones like 5,6,7,3′,4′,5′-hexamethoxyflavone have been shown to inhibit the growth of triple-negative breast cancer cells by suppressing MAPK and Akt signaling pathways and inducing a G2/M cell cycle arrest. nih.gov Apoptosis, or programmed cell death, is another key mechanism. For example, some resveratrol analogues trigger apoptosis through the activation of caspases-9, -8, and -3/7 in colon cancer cells. mdpi.com These collective findings suggest that this compound may share these anticancer mechanisms, including the induction of cell cycle arrest and apoptosis.

Modulation of Multidrug Resistance Proteins (MRP1/MRP2)

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters like MRP1 and the breast cancer resistance protein (BCRP/ABCG2). While direct data on this compound's effect on MRP1/MRP2 is not available, a closely related compound, 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone, has been identified as an inhibitor of BCRP. nih.gov

In a study, this trihydroxy-tetramethoxyflavone was shown to potentiate the growth-inhibitory activity of the anticancer drug SN-38 in resistant cancer cells. nih.gov The mechanism was determined to be the inhibition of the BCRP efflux pump, as confirmed by dye accumulation experiments and molecular docking studies. nih.gov This suggests that the tetramethoxyflavone scaffold can be modified to effectively interact with and inhibit ABC transporters, thereby reversing multidrug resistance.

Chondroprotective Effects

The potential of tetramethoxyflavones in protecting cartilage from degradation, a key feature of osteoarthritis (OA), has been demonstrated. Research on 5,7,3',4'-tetramethoxyflavone (TMF) has shown significant chondroprotective activity both in vivo and in vitro. nih.gov

In rat models of osteoarthritis, TMF administration led to a decrease in the concentration of inflammatory mediators IL-1β, TNF-α, and PGE2 in the knee synovial fluid. nih.gov In vitro studies using chondrocytes revealed that TMF could counteract the pro-apoptotic effects of PGE2. nih.gov The underlying mechanism involves the inhibition of the β-catenin signaling pathway, which is activated by PGE2 and contributes to chondrocyte apoptosis and cartilage degradation. nih.gov TMF was found to inhibit both the EP/cAMP/PKA signaling pathway and the subsequent activation of β-catenin. nih.gov

Proteasome Inhibition

Proteasome inhibition is a therapeutic strategy for treating certain cancers. Flavonoids have been investigated for this activity, with specific structural features playing a key role. A study on 5,6,3',4'-tetrahydroxy-7-methoxyflavone demonstrated its ability to act as a potent inhibitor of the 26S proteasome. nih.gov

This compound inhibited the chymotrypsin-like, caspase-like, and trypsin-like activities of the proteasome with the following IC50 values: nih.gov

| Proteasome Activity | IC50 Value (µM) |

| Chymotrypsin-like | 14.0 |

| Caspase-like | 5.4 |

| Trypsin-like | 24.1 |

The study suggested that the 6-hydroxy and 7-methoxy groups on the flavone structure may be important for targeting the 26S proteasome. nih.gov This indicates that the specific substitution pattern on the flavone core, such as that in this compound, is critical for this type of enzymatic inhibition.

Neuroprotective and Anti-Neurodegenerating Activities

Various methoxyflavones have been identified as having neuroprotective properties, suggesting a potential role in mitigating neurodegenerative processes. Studies on compounds like 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) have shown they can exert neuroprotective effects by acting on multiple molecular targets involved in neurotransmission and inflammation. nih.gov

In mouse models of memory impairment, these flavonoids were found to:

Reduce levels of amyloid-beta (Aβ) and pro-inflammatory markers (IL-1β, IL-6, TNF-α). nih.gov

Upregulate the expression of neurotransmitter receptors such as GABA and serotonin receptors. nih.gov

Increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth. nih.gov

Furthermore, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) demonstrated protection against memory impairment and neuronal death in a mouse model of global cerebral ischemia. nih.gov Its neuroprotective effect was attributed to the induction of BDNF production and its anti-inflammatory action in the hippocampus. nih.gov These findings highlight the potential of polymethoxylated flavonoids, including this compound, as candidates for further investigation in the context of neurodegenerative diseases.

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of various natural and synthetic compounds, including flavonoids. While direct studies on this compound are not present, a synthetic compound containing a key structural feature, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, has been evaluated for its antiplasmodial activity. scielo.brscielo.br

This compound demonstrated activity against different strains of the malaria parasite: scielo.br

| Parasite Strain | IC50 Value (µM) |

| Plasmodium falciparum (W2 strain) | 24.4 |

| Plasmodium vivax (circulating strains) | 38.7 (Median) |

| Plasmodium falciparum (circulating strains) | 6.7 (Median) |

Additionally, the related compound 5,7,3',4'-tetramethoxyflavone is listed in databases of natural products with documented antimalarial activity, further supporting the potential of this structural class of flavonoids as a source for antimalarial drug discovery. huji.ac.il

Structure Activity Relationship Sar Studies of 3 Benzyloxy 5,6,7,4 Tetramethoxyflavone and Analogs

Impact of Substituent Groups on Biological Potency

The biological efficacy of a flavonoid is intricately linked to the nature and arrangement of its substituent groups. For 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone, the interplay between the bulky benzyloxy moiety and the multiple methoxy (B1213986) groups is a key determinant of its interaction with biological targets.

Role of Benzyloxy Group on Activity

The introduction of a benzyloxy group at the 3'-position of the flavone (B191248) core is a significant structural modification that can profoundly influence its biological activity. This group, being considerably larger than a hydroxyl or methoxy group, can impact the molecule's steric and electronic properties. While direct comparative studies on the biological potency of this compound versus its 3'-hydroxy or 3'-methoxy analogs are not extensively detailed in the available literature, general principles of flavonoid SAR suggest that such a bulky substituent could either enhance or diminish activity depending on the specific biological target. The benzyloxy group may facilitate hydrophobic interactions within a receptor's binding pocket, potentially increasing affinity. Conversely, its size could also introduce steric hindrance, preventing optimal binding to certain enzymes or receptors. This compound is primarily utilized in biochemical and pharmacological research to explore its potential as an antioxidative, anti-inflammatory, and anticancer agent, and to help elucidate the broader structure-activity relationships of flavonoids. biosynth.com

Influence of Methoxy and Hydroxyl Substitutions on Bioactivity

The degree and position of methoxylation and hydroxylation on the flavonoid scaffold are critical for its bioactivity. Polymethoxylated flavonoids (PMFs) are known for their low polarity and potential for a range of biological effects. peerj.comnih.gov The presence of multiple methoxy groups, as seen in the 5,6,7,4'-tetramethoxy backbone of the title compound, generally enhances metabolic stability and membrane permeability, which can lead to increased oral bioavailability compared to their polyhydroxylated counterparts. nih.gov

Studies on various flavonoids have demonstrated that the substitution pattern on both the A and B rings is crucial. For instance, the B-ring substitution pattern is a significant determinant of antioxidant and free radical scavenging activities. acs.orgnih.gov The binding affinity of flavonols to proteins like bovine serum albumin has been shown to increase with the number of hydroxyl groups on the B-ring, suggesting the importance of hydrogen bonding in such interactions. acs.orgnih.govcapes.gov.br In contrast, methylation of hydroxyl groups can sometimes reduce radical scavenging capacity but may enhance other activities. For example, O-methylated baicalein (B1667712) (5,6,7-trimethoxyflavone) displayed significantly higher cytotoxicity and activity against P-glycoprotein in cancer cells compared to the non-methylated baicalein. tandfonline.com

Furthermore, research on 5-hydroxy-3′,4′,6,7-tetramethoxyflavone has highlighted its cytotoxic effects in glioblastoma cell lines, causing cell cycle arrest and reducing cell viability and migration. researchgate.net This underscores the specific roles that hydroxyl and methoxy groups at various positions play in the anticancer properties of these compounds.

Positional Isomerism and its Influence on Pharmacological Profiles

The specific arrangement of substituent groups on the flavonoid core, known as positional isomerism, can dramatically alter the pharmacological profile of a compound. Even a subtle shift in the position of a methoxy or hydroxyl group can lead to significant differences in biological activity.

For instance, a study on the anti-proliferative activities of a series of 5,6,7-trimethoxyflavones and their derivatives against various human cancer cell lines revealed that most of the synthesized compounds exhibited moderate to high anti-proliferative activities. nih.gov This highlights the general potential of the 5,6,7-trimethoxyflavone (B192605) scaffold in cancer research.

The substitution pattern on the B-ring is also a critical factor. Studies have shown that the number and location of hydroxyl and methoxy groups on the B-ring significantly influence metabolism and bioactivity. acs.orgnih.gov For example, the inhibitory effects of different tetramethoxyflavone isomers on cytochrome P450 enzymes vary, indicating that the specific positioning of the methoxy groups dictates their interaction with these metabolic enzymes.

Computational Approaches in SAR Elucidation and Ligand-Based Pharmacophore Generation

In recent years, computational methods have become indispensable tools in the field of drug discovery and SAR analysis. Molecular docking and pharmacophore modeling, in particular, provide valuable insights into the potential interactions between a ligand and its biological target.

Molecular docking simulations can predict the binding affinity and orientation of a molecule within a receptor's active site. For example, a study on 5,6,7,4′-tetramethoxyflavone, a close analog of the title compound, employed molecular docking to elucidate its potential mechanisms of action against HeLa cancer cells. nih.gov Such studies can identify key amino acid residues involved in binding and help to rationalize the observed biological activities. nih.govmdpi.comchemrxiv.org

Metabolism and Biotransformation of Flavones and Their Benzyloxy/methoxy Derivatives

In Vivo Metabolic Pathways of Flavonoids

Flavonoids consumed in the diet are typically in their glycosidic forms, which are hydrolyzed to their aglycone forms before absorption. The aglycones then undergo a series of metabolic reactions. nih.govrsc.org The absorption and subsequent metabolism of flavonoids are influenced by their chemical structure, including the degree of polymerization, solubility, and the presence of specific functional groups. nih.gov

Phase I metabolism involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which generally increases the polarity of the compound, preparing it for Phase II conjugation. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

For methoxyflavones like 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone, key Phase I reactions include O-demethylation and hydroxylation. nih.gov The O-demethylation of methoxy (B1213986) groups is a common metabolic step. For instance, studies on other methoxyflavones have shown that demethylation can occur at various positions on the flavonoid skeleton. nih.gov The presence of multiple methoxy groups on the A and B rings of this compound suggests that it would be a substrate for demethylating enzymes.

The benzyloxy group at the 3'-position is also a site for metabolic attack. It is anticipated that this group would undergo O-debenzylation, a reaction analogous to O-dealkylation, to yield a hydroxyl group. This process would convert the benzyloxyflavone into a hydroxylated flavone (B191248), which can then be further metabolized.

Hydroxylation, the addition of a hydroxyl group to the aromatic rings, is another critical Phase I reaction. This process can be catalyzed by various CYP enzymes, with CYP1A2 being a significant enzyme in the metabolism of flavonoid aglycones. nih.gov

Table 1: Key Phase I Metabolic Reactions for Flavonoids

| Reaction | Description | Enzymes Involved | Potential Impact on this compound |

| O-Demethylation | Removal of a methyl group from a methoxy moiety, forming a hydroxyl group. nih.gov | Cytochrome P450 enzymes | Conversion of methoxy groups at positions 5, 6, 7, and 4' to hydroxyl groups. |

| O-Debenzylation | Removal of a benzyl (B1604629) group from a benzyloxy moiety, forming a hydroxyl group. | Cytochrome P450 enzymes | Conversion of the 3'-benzyloxy group to a 3'-hydroxyl group. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings. | Cytochrome P450 enzymes | Introduction of new hydroxyl groups on the flavonoid backbone. |

Following Phase I metabolism, the newly formed hydroxyl groups serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the flavonoid, which significantly increases their water solubility and facilitates their excretion from the body.

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly polar and readily eliminated in urine and bile. nih.gov

Sulfation is another important conjugation reaction, where a sulfonate group is added to hydroxyl groups by sulfotransferases (SULTs). This also increases the water solubility of the flavonoid metabolites.

Methylation , catalyzed by enzymes like catechol-O-methyltransferase (COMT), can also occur, particularly on adjacent hydroxyl groups (a catechol moiety). This reaction can modify the biological activity of the flavonoid.

For this compound, once O-demethylation or O-debenzylation occurs, the resulting hydroxylated metabolites would be prime candidates for glucuronidation and sulfation.

Table 2: Key Phase II Metabolic Reactions for Flavonoids

| Reaction | Description | Enzymes Involved | Potential Metabolites of this compound |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronides of hydroxylated metabolites. |

| Sulfation | Conjugation with a sulfate (B86663) group. | Sulfotransferases (SULTs) | Sulfates of hydroxylated metabolites. |

| Methylation | Addition of a methyl group to a hydroxyl group. | Catechol-O-methyltransferase (COMT) | Further methylated derivatives of demethylated metabolites. |

Role of the Gut Microbiome in Flavone Biotransformation

A significant portion of ingested flavonoids, particularly those that are not absorbed in the small intestine, reaches the colon, where they are subjected to extensive metabolism by the gut microbiota. nih.gov The gut microbiome possesses a vast array of enzymes capable of performing reactions that are not carried out by human enzymes.

For flavones, the gut microbiota can hydrolyze glycosidic bonds, a crucial first step for the metabolism of many dietary flavonoids. More complex transformations include the cleavage of the C-ring of the flavonoid skeleton, leading to the formation of smaller phenolic acids. These smaller metabolites can be absorbed into the systemic circulation and may exert their own biological effects. nih.gov

The biotransformation of flavonoids by gut bacteria includes reactions such as dehydroxylation, demethylation, and hydrogenation. The specific metabolites produced depend on the composition of an individual's gut microbiota.

Implications of Metabolic Transformation for Bioactivity and Tissue Uptake

The metabolic transformation of flavonoids has profound implications for their biological activity and their distribution in tissues. The metabolites formed through Phase I and Phase II metabolism, as well as by the gut microbiota, often have different biological properties compared to the parent compound. In some cases, the metabolites may be more or less active than the original flavonoid.

The increased water solubility of the conjugated metabolites facilitates their transport in the bloodstream and their excretion. However, for a flavonoid metabolite to exert a biological effect within a cell, it must be taken up by the target tissue. The cellular uptake of flavonoid metabolites is an area of active research, and it is clear that the structural changes from metabolism influence how these compounds interact with cellular membranes and transporters. Methylation, for instance, can increase the hydrophobicity of flavonoids and may improve their affinity for cell membranes.

The bioactivity of flavonoid metabolites is a critical consideration, as these are the forms of the compounds that are predominantly present in the body after consumption. Therefore, understanding the metabolism of a specific flavonoid like this compound is essential for predicting its potential physiological effects.

Advanced Analytical Methodologies for 3 Benzyloxy 5,6,7,4 Tetramethoxyflavone Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and functional groups present in a compound. For 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone, a combination of nuclear magnetic resonance, mass spectrometry, ultraviolet-visible, and infrared spectroscopy is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR spectroscopy would be used to determine the number and types of protons in the this compound molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons appearing at different shifts than those of the methoxy (B1213986) and benzyloxy groups. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

Heteronuclear Multiple Quantum Coherence (HMQC) and other 2D NMR techniques are used to establish the correlation between directly bonded protons and carbons. This is crucial for assigning the specific ¹H and ¹³C signals to their respective atoms within the complex flavonoid structure.

Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | s, d, t, q, m | #H | e.g., H-8 |

| Value | s, d, t, q, m | #H | e.g., OCH₃ |

| Value | s, d, t, q, m | #H | e.g., Benzyl (B1604629) CH₂ |

| Value | s, d, t, q, m | #H | e.g., Aromatic H |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | e.g., C=O |

| Value | e.g., Aromatic C |

| Value | e.g., OCH₃ |

| Value | e.g., Benzyl CH₂ |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Mass Spectrometry (MS, MS/MS, HRAM-MS, LC-MS/MS, ESI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing flavonoids, as it typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Accurate Mass Spectrometry (HRAM-S) provide further structural insights. In MS/MS, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can help to identify the different structural motifs within the molecule, such as the loss of methoxy or benzyloxy groups. HRAM-S allows for the determination of the elemental composition of the molecule and its fragments with high precision.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of this compound in complex mixtures.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion Description |

|---|---|

| 449.1595 | [M+H]⁺ (Calculated for C₂₆H₂₅O₇) |

| Value | [M+H - CH₃]⁺ |

| Value | [M+H - OCH₃]⁺ |

| Value | [M+H - C₇H₇]⁺ (Loss of benzyl) |

| Value | Retro-Diels-Alder fragments |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of a flavonoid is characterized by two major absorption bands, typically referred to as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). These bands arise from the electronic transitions within the flavone (B191248) chromophore. The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. For this compound, the specific λmax values would be characteristic of its substitution pattern.

Hypothetical UV-Vis Absorption Maxima for this compound

| Band | λmax (nm) |

|---|---|

| Band I | ~330-350 |

| Band II | ~260-280 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the flavone nucleus, C-O stretching of the ether linkages (methoxy and benzyloxy groups), C=C stretching of the aromatic rings, and C-H stretching of the aromatic and aliphatic moieties.

Hypothetical Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~1630-1650 | C=O (Ketone) |

| ~1500-1600 | C=C (Aromatic) |

| ~1000-1300 | C-O (Ether) |

| ~2850-3000 | C-H (Aliphatic) |

| ~3000-3100 | C-H (Aromatic) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of flavonoids. Reversed-Phase HPLC (RP-HPLC) , which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating flavonoids based on their polarity.

In the analysis of this compound, a C18 column would typically be used as the stationary phase. The mobile phase would likely consist of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key parameter for its identification and quantification.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | e.g., C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water (gradient) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 270 nm and 340 nm |

| Retention Time | Value (minutes) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the public domain.

Hyphenated Techniques (e.g., HPLC-DAD, HPLC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these methods, providing the necessary separation power.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique combines the separation capabilities of HPLC with the spectral information provided by a Diode-Array Detector (DAD). As the separated compounds elute from the HPLC column, the DAD detector records their UV-Vis spectra. Flavonoids, including this compound, possess characteristic chromophores that absorb UV light, typically in the ranges of 250–285 nm and 320–380 nm. researchgate.net The UV spectrum provides preliminary identification information and can be used to assess the purity of the chromatographic peak. HPLC-DAD is a robust method for the quantification of known flavonoids when a reference standard is available.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For unambiguous identification and structural characterization, HPLC is often coupled with Mass Spectrometry (MS). This powerful combination provides information on both the retention time of the compound and its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like flavonoids, often yielding a protonated molecular ion [M+H]+. scispace.com

In the context of tetramethoxyflavone research, LC-MS methods have been developed to quantify these compounds in complex biological samples. nih.gov For instance, an analytical method might employ an electrospray ionization ion trap mass spectrometer coupled with an HPLC system. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Orbitrap analyzers, can provide the elemental composition of the parent molecule and its fragments, further confirming its identity. nih.gov By analyzing the fragmentation patterns (MS/MS), researchers can deduce structural features of the molecule, such as the positions of the methoxy and benzyloxy groups. nih.gov

| Parameter | HPLC-DAD | HPLC-MS |

| Principle | Combines HPLC separation with UV-Vis spectral data acquisition. | Couples HPLC separation with mass-to-charge ratio determination. |

| Identification | Based on retention time and UV spectrum comparison with standards. | Based on retention time, precise mass, and fragmentation patterns. |

| Quantification | Highly quantitative with reference standards. | Highly quantitative and sensitive, especially with tandem MS. |

| Structural Info | Limited to UV chromophore information. | Provides detailed structural data through fragmentation analysis (MS/MS). nih.gov |

| Sensitivity | Good | Excellent, often in the picogram to femtogram range. |

Sample Preparation and Pretreatment Methods for Flavone Analysis

The successful analysis of this compound from natural or synthetic sources is highly dependent on the initial sample preparation and pretreatment. These steps are critical for efficiently isolating the target compound, removing interfering substances, and concentrating the analyte to a level suitable for detection.

Extraction Methodologies (e.g., Maceration, Microwave-Assisted Extraction)

The choice of extraction method is pivotal for maximizing the recovery of flavones from a solid matrix.

Maceration: This is a conventional and straightforward solid-liquid extraction technique. It involves soaking the plant material in a suitable solvent for an extended period, often with periodic agitation. acgpubs.org Ethanol is a frequently used solvent due to its ability to extract a wide range of phytochemicals, including moderately polar flavonoids. myfoodresearch.com Studies on related methoxyflavones have shown that maceration with 95% v/v ethanol for several days can yield high contents of the target compounds. myfoodresearch.com While simple and requiring minimal specialized equipment, maceration can be time-consuming and may require large volumes of solvent. nih.gov

Microwave-Assisted Extraction (MAE): MAE is a modern and efficient "green" extraction technique that utilizes microwave energy to heat the solvent and sample matrix. nih.gov This process accelerates the extraction of analytes by promoting the disruption of plant cell walls through rapid, localized heating caused by dipole rotation and ionic conduction. acgpubs.org Key advantages of MAE over conventional methods include significantly reduced extraction times (minutes versus hours or days), lower solvent consumption, and often improved extraction yields. nih.govnih.gov The efficiency of MAE can be optimized by adjusting parameters such as microwave power, extraction time, solvent composition, and the solid-to-liquid ratio. nih.gov For example, optimal conditions for extracting a flavonoid from Syzygium nervosum were found to be a 1:35 g/mL sample-to-solvent ratio at 350 W for 38 minutes, which yielded higher amounts than conventional maceration. nih.gov

| Feature | Maceration | Microwave-Assisted Extraction (MAE) |

| Principle | Soaking material in a solvent to allow diffusion of analytes. acgpubs.org | Using microwave energy to heat the solvent and disrupt the sample matrix. nih.gov |

| Extraction Time | Long (hours to days). myfoodresearch.com | Short (minutes). nih.gov |

| Solvent Volume | High. nih.gov | Reduced. nih.gov |

| Efficiency | Generally lower than MAE. nih.gov | High, due to efficient and rapid heating. acgpubs.org |

| Equipment | Simple glassware. | Specialized microwave reactor. nih.gov |

Purification Techniques (e.g., Chromatography)

Following initial extraction, the crude extract containing this compound is typically a complex mixture that requires further purification. Chromatography is the most powerful and widely used technique for this purpose.

Column Chromatography: This is a fundamental purification technique used to separate individual components from a mixture. For methoxyflavones like this compound, which are moderately polar, normal-phase column chromatography using silica gel as the stationary phase is highly effective. researchgate.netnih.gov The separation is achieved by eluting the column with a non-polar solvent system, such as a gradient of hexane and ethyl acetate. researchgate.net Less polar compounds elute first, followed by more polar ones. The polarity of the mobile phase is gradually increased to elute compounds with stronger interactions with the silica gel.

Flash Chromatography (FC): A variation of column chromatography, flash chromatography uses pressure to force the solvent through the column more quickly, resulting in faster and more efficient separations. researchgate.net It is a standard method for the rapid purification of synthetic products and has been successfully applied to the separation of complex plant extracts to isolate polymethoxyflavones. researchgate.net

Reversed-Phase Chromatography: In addition to normal-phase silica gel, reversed-phase chromatography is also a valuable method for purifying flavones. researchgate.net This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures). In this setup, polar compounds elute first, while non-polar compounds are retained more strongly. This method is particularly useful for separating flavones with subtle differences in polarity.

Future Research Directions and Applications in Chemical Biology

Exploration of Undiscovered Bioactivities and Mechanisms of 3'-Benzyloxy-5,6,7,4'-tetramethoxyflavone

This compound is a synthetic flavone (B191248) derivative, structurally related to naturally occurring flavonoids. biosynth.com Its mode of action is presumed to be based on its polyphenolic structure, which may allow it to interact with various cellular pathways, including enzyme inhibition, receptor modulation, or alteration of cellular oxidative states. biosynth.com

Currently, the primary applications of this compound are in biochemical and pharmacological research. biosynth.com It is explored for its potential antioxidative, anti-inflammatory, and anticancer properties, serving as a lead compound for elucidating structure-activity relationships among flavonoids. biosynth.com

While specific bioactivities for this compound are not extensively documented, the activities of its isomer, 5,7,3',4'-tetramethoxyflavone, suggest potential areas of investigation. This isomer has demonstrated a range of biological effects, including:

Anti-inflammatory activity caymanchem.com

Chondroprotective effects medchemexpress.com

Anti-malarial properties caymanchem.com

Cytotoxicity in melanoma cells caymanchem.com

Future research should, therefore, focus on systematically screening this compound for similar bioactivities. Mechanistic studies could then unravel the specific cellular targets and signaling pathways affected by this compound, particularly how the benzyloxy group at the 3'-position influences its biological profile compared to other substitution patterns.

Development of Novel Flavone Analogs with Enhanced Potency or Selectivity

The development of novel analogs of this compound is a promising avenue for enhancing its therapeutic potential. The parent compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, has been isolated from medicinal plants, suggesting a natural scaffold for modification. researchgate.net The benzyloxy group in the synthetic derivative is a key site for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts could focus on:

Modification of the benzyloxy group: Introducing different substituents on the benzyl (B1604629) ring could modulate the compound's steric and electronic properties, potentially leading to enhanced binding to target proteins.

Alterations of the methoxy (B1213986) groups: The number and position of methoxy groups on the flavonoid backbone are known to significantly influence the biological activity of polymethoxyflavones (PMFs). nih.gov Selective demethylation or the introduction of other functional groups could yield analogs with improved characteristics.

Hybrid molecule synthesis: Combining the flavone scaffold with other pharmacophores could lead to hybrid compounds with dual or synergistic activities.

A patent for the synthesis of a related compound, 5,7,4'-trihydroxy-3',5'-dimethoxyflavone, highlights a method using a benzyl group as a protecting group, which is then removed. google.com This suggests that the synthesis of various benzyloxy- and hydroxy-substituted flavones is chemically feasible.

Below is an interactive data table detailing the properties of this compound and its parent compound.

| Property | This compound | 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone |

| Molecular Formula | C₂₆H₂₄O₇ nih.gov | C₁₉H₁₈O₇ nih.gov |

| Molecular Weight | 448.5 g/mol nih.gov | 358.3 g/mol nih.gov |

| IUPAC Name | 5,6,7-trimethoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one nih.gov | 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one nih.gov |

| CAS Number | 21764-08-9 biosynth.com | Not available |

Integration of Omics Technologies (e.g., Metabolomics, Genomics) in Flavone Research

Omics technologies offer a powerful approach to understanding the complex interactions of flavonoids with biological systems. nih.gov For a synthetic compound like this compound, these technologies can be particularly insightful.

Metabolomics: This can be used to study the biotransformation of the compound in vivo and in vitro. Identifying the metabolites of this compound is crucial for understanding its bioavailability and potential toxicity. For instance, studies on other tetramethoxyflavones have investigated their metabolism and effects on drug-metabolizing enzymes like cytochrome P450s. nih.gov

Genomics and Transcriptomics: These technologies can identify the genes and signaling pathways that are modulated by the compound. This can help to elucidate its mechanism of action and identify potential biomarkers for its activity. For example, transcriptomic analysis has been used to study the effects of flavonoids on gene expression in various disease models. nih.gov

Proteomics: This can identify the protein targets of this compound, providing direct insight into its mechanism of action.

The integration of these omics approaches can provide a comprehensive understanding of the biological effects of this synthetic flavone and guide the development of its therapeutic applications.

Investigation of this compound's Role in Plant Physiology or Stress Response (if applicable to natural occurrence)

This section is not applicable as this compound is a synthetic compound and has not been reported to occur naturally. biosynth.com Its parent compound, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, has been isolated from the medicinal plant Corydyline terminalis. researchgate.net However, the role of this specific hydroxylated tetramethoxyflavone in the physiology or stress response of this plant has not been elucidated. Research into the natural roles of its parent compound could potentially inform the development and application of its synthetic derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.